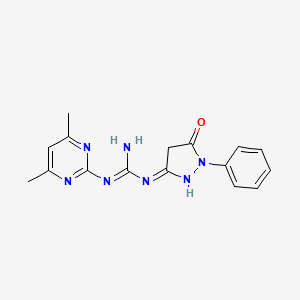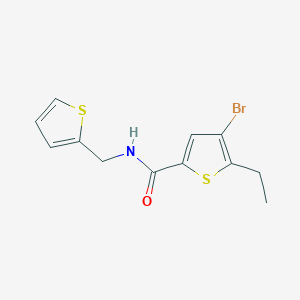![molecular formula C18H30N2O3 B6083222 1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6083222.png)
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, commonly known as CGP 12177, is a selective β-adrenergic receptor antagonist that is widely used in scientific research. It was first synthesized in the 1980s and since then, it has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
CGP 12177 is widely used in scientific research, particularly in the field of pharmacology. It is used as a tool to study the β-adrenergic receptor system, which is involved in many physiological processes, including the regulation of heart rate, blood pressure, and metabolism. CGP 12177 is also used to investigate the role of β-adrenergic receptors in various diseases, such as asthma, heart failure, and diabetes.
Mécanisme D'action
CGP 12177 is a selective antagonist of the β-adrenergic receptor, which means that it blocks the binding of β-adrenergic agonists, such as adrenaline and noradrenaline, to the receptor. This results in a decrease in the activity of the β-adrenergic receptor system, which can have various physiological effects, depending on the tissue or organ involved.
Biochemical and Physiological Effects
CGP 12177 has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the tissue or organ studied. For example, in cardiac tissue, CGP 12177 has been shown to decrease heart rate and contractility, while in adipose tissue, it has been shown to increase lipolysis and energy expenditure. CGP 12177 has also been shown to have anti-inflammatory effects in various tissues, including the lung and the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the β-adrenergic receptor. This allows researchers to study the specific effects of β-adrenergic receptor activation or inhibition, without interference from other receptors. However, one limitation of using CGP 12177 is its relatively low potency, which means that high concentrations are often required to achieve significant effects. This can lead to non-specific effects and potential toxicity.
Orientations Futures
There are many future directions for research on CGP 12177. One area of interest is the development of more potent and selective β-adrenergic receptor antagonists, which could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the role of β-adrenergic receptors in cancer, as recent studies have suggested that β-adrenergic signaling may play a role in tumor growth and metastasis. Additionally, there is growing interest in the use of CGP 12177 as a tool to study the role of β-adrenergic receptors in the brain, particularly in the context of neuropsychiatric disorders such as depression and anxiety.
Méthodes De Synthèse
CGP 12177 can be synthesized using a multistep process, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with cyclopropylamine to form 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol. The final product, CGP 12177, is obtained by reacting 2-(2-methoxyphenoxy)-1-(cyclopropylmethyl)propanol with diethylamine.
Propriétés
IUPAC Name |
1-[4-[(cyclopropylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-4-20(5-2)12-16(21)13-23-17-9-6-14(10-18(17)22-3)11-19-15-7-8-15/h6,9-10,15-16,19,21H,4-5,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWZYVBUUWDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CC2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isobutylamino)methyl]-2-piperidinone](/img/structure/B6083140.png)

![7-(2,3-dimethoxybenzyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083157.png)
![1-[5-(2-chloro-4-nitrophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6083158.png)
![6-{1-[(2,7-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}-2-methylpyrimidin-4(3H)-one](/img/structure/B6083159.png)
![2,6-dimethyl-4-{1-[(4-methylphenyl)sulfonyl]prolyl}morpholine](/img/structure/B6083161.png)
![1-(3-chlorophenyl)-5-{[(4-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6083164.png)
![1-[2-(2-ethylphenoxy)propanoyl]pyrrolidine](/img/structure/B6083167.png)
![7-(cyclopropylmethyl)-2-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6083196.png)
![{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol](/img/structure/B6083209.png)
![5-ethyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B6083214.png)
![6-amino-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6083228.png)
![ethyl 1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6083230.png)
